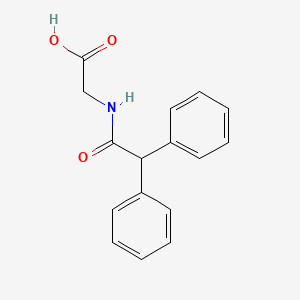

N-Diphenylacetylglycine

Overview

Description

Synthesis Analysis

In the case of N-Diphenylacetylglycine, it is a glycine conjugate of phenylacetic acid .

Molecular Structure Analysis

The molecular formula of this compound is C10H11NO3 , with a molecular weight of 193.20 g/mol . Its structure consists of a glycine moiety linked to a phenylacetic acid group .

Scientific Research Applications

Biotransformation in Plants : A study conducted by Kolbe and Schütte (1985) examined the biotransformation of diphenylacetylglycine in plants like wheat, barley, and tomatoes. It was found that the compound undergoes only low metabolism in these plants, indicating that the peptide linkages are quite stable. This suggests potential applications in agricultural science, particularly in plant growth regulation (Kolbe & Schütte, 1985).

Complex Formation with Lead(IV) : Sandhu and Kaur (1990) prepared diphenyllead(IV) derivatives of N-protected amino acids and dipeptides, including N-Diphenylacetylglycine. These complexes were characterized and found to have potential for bonding with biological systems, indicating possible biomedical applications (Sandhu & Kaur, 1990).

Nanotechnology Applications : Reches and Gazit (2004) showed that diphenylglycine, a similar analogue to this compound, forms spherical nanometric assemblies. This indicates potential use in nanotechnology and materials science for the creation of ordered nanostructures (Reches & Gazit, 2004).

Anticonvulsant Effects and Amino Acid Metabolism : Similä, Wendt, and Linna (1980) investigated Dipropylacetate, which is structurally related to this compound, and its effects on amino acid metabolism in epilepsy treatment. This research offers insights into the broader implications of similar compounds in neurological conditions (Similä, Wendt, & Linna, 1980).

Role in Fibril Formation : A study by Kumar et al. (2022) examined the role of diphenylalanine, related to this compound, in fibril formation. This could have implications in understanding and potentially treating conditions like Alzheimer's disease (Kumar et al., 2022).

Neuroprotective Effects : Burlaka et al. (2021) researched the neuroprotective effect of n-phenylacetyl-l-prolylglycine, structurally similar to this compound, in conditions like experimental multiple sclerosis. This suggests potential therapeutic applications in neurodegenerative diseases (Burlaka et al., 2021).

Mechanism of Action

Target of Action

N-Diphenylacetylglycine, also known as diphenylacetylaminoacetic acid, primarily targets the enzyme glycine N-acyltransferase . This enzyme plays a crucial role in the metabolism of fatty acids .

Mode of Action

The interaction of this compound with its target enzyme, glycine N-acyltransferase, results in the production of N-acylglycine . This reaction is part of the broader metabolic process involving the transformation of acyl-CoA and glycine .

Biochemical Pathways

This compound is involved in the production of phenylacetylglutamine, a metabolite linked to atherosclerotic cardiovascular disease . Two distinct gut microbial pathways contribute to the production of phenylacetylglutamine. One pathway is catalyzed by phenylpyruvate:ferredoxin oxidoreductase and the other by phenylpyruvate decarboxylase .

Pharmacokinetics

It is known that acylglycines, a group of compounds to which this compound belongs, are produced through the action of glycine n-acyltransferase . The excretion of certain acylglycines is increased in several inborn errors of metabolism .

Result of Action

The action of this compound results in the formation of N-acylglycine . This compound is a glycine conjugate of phenylacetic acid . Phenylacetic acid may arise from exposure to styrene (plastic) or through the consumption of fruits and vegetables .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain gut microbes can affect the production of phenylacetylglutamine . .

properties

IUPAC Name |

2-[(2,2-diphenylacetyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c18-14(19)11-17-16(20)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBRAWUFMIKGTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10215921 | |

| Record name | N-Diphenylacetylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24801961 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

65707-74-6 | |

| Record name | N-Diphenylacetylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065707746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 65707-74-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Diphenylacetylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

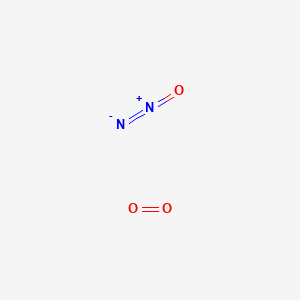

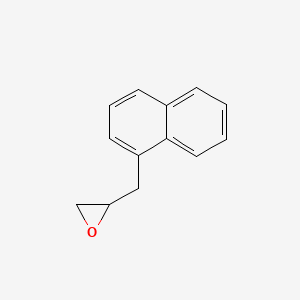

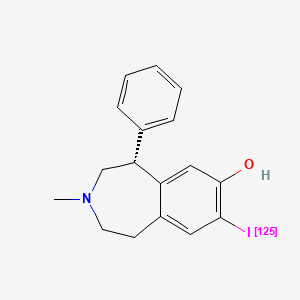

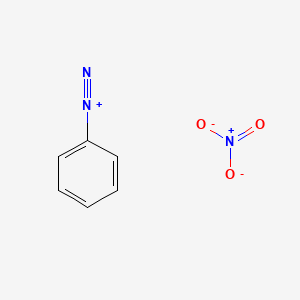

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

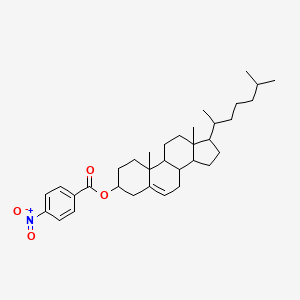

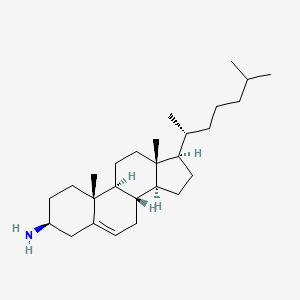

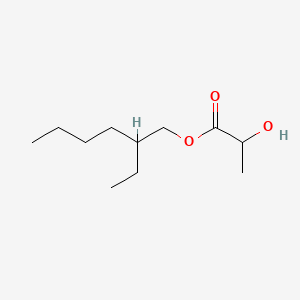

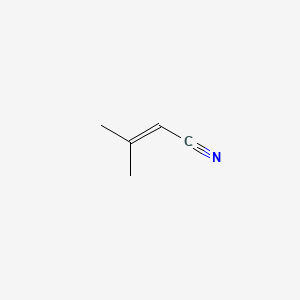

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-[2-(Diethylamino)ethylamino]-8-hydroxy-4,5-dimethoxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,7,9,11,13(16),14-heptaen-6-one](/img/structure/B1195649.png)